1H NMR and 13C NMR spectra of substituted bipyridines
1H NMR and 13C NMR spectra of substituted bipyridines
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Substituted Bipyridines
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted bipyridines are cornerstones of modern coordination chemistry, materials science, and drug development. Their utility as chelating ligands is dictated by their electronic and steric properties, which can be finely tuned through substitution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of these molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of substituted bipyridines, offering researchers and drug development professionals a framework for interpreting spectral data. We will delve into the fundamental principles, the profound influence of substituents on chemical shifts and coupling constants, and the application of advanced 2D NMR techniques to unambiguously assign complex structures.
Introduction: The Bipyridine Core
The 2,2'-bipyridine (bpy) scaffold is a bidentate ligand renowned for its ability to form stable complexes with a vast array of metal ions. The electronic properties of these complexes, which are critical for applications ranging from catalysis to photoluminescent devices, are heavily influenced by the substituents on the bipyridine rings. Therefore, precise characterization of the substitution pattern is paramount. NMR spectroscopy provides an unparalleled window into the molecular structure, offering detailed information on connectivity, stereochemistry, and electronic environment. This guide will systematically deconstruct the NMR spectra of these versatile molecules.
Fundamentals: The Unsubstituted 2,2'-Bipyridine Spectrum
To understand the impact of substituents, we must first establish a baseline with the parent 2,2'-bipyridine molecule. Due to symmetry, the ¹H NMR spectrum of unsubstituted 2,2'-bipyridine displays four signals, each corresponding to a pair of equivalent protons.
Table 1: Typical NMR Data for Unsubstituted 2,2'-Bipyridine
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2, C2' | — | ~156.5 |
| C3, C3' | ~8.40 (d) | ~121.5 |
| C4, C4' | ~7.85 (t) | ~137.0 |
| C5, C5' | ~7.35 (t) | ~124.0 |
| C6, C6' | ~8.70 (d) | ~149.5 |
| Note: Values are approximate and can vary with solvent and concentration. Data compiled from various sources including Castellano et al.[1] |
The ¹H spectrum is characterized by distinct coupling patterns. The H6 proton appears as a doublet due to ortho-coupling with H5. H3 also appears as a doublet from coupling to H4. The H4 and H5 protons typically appear as triplets (or more complex multiplets) due to coupling with their two neighbors. The downfield shift of the H6 proton is a hallmark of the bipyridine system, attributable to the anisotropic effect of the adjacent nitrogen atom's lone pair and the influence of the neighboring pyridine ring.
The Influence of Substituents on ¹H NMR Spectra
Substituents dramatically alter the electronic landscape of the bipyridine rings, providing a diagnostic fingerprint in the NMR spectrum. The effects can be broadly categorized by the substituent's electronic nature.
Electron-Withdrawing Groups (EWGs)
EWGs (e.g., -NO₂, -CN, -CF₃, -COOR) decrease electron density on the aromatic ring through inductive and resonance effects. This "deshields" the remaining protons, causing their signals to shift to a higher frequency (downfield). The effect is most pronounced at the ortho and para positions relative to the substituent. For instance, a substituent at the 4-position will cause a significant downfield shift for the H3/H5 protons and a smaller effect on the H6 proton.
Electron-Donating Groups (EDGs)
Conversely, EDGs (e.g., -CH₃, -OCH₃, -NH₂, -N(CH₃)₂) increase electron density on the ring. This "shields" the aromatic protons, causing an upfield shift to a lower frequency. Again, this effect is strongest at the ortho and para positions. For example, the ¹H NMR spectrum of 4,4'-dimethyl-2,2'-bipyridine shows signals for H3, H5, and H6 at approximately 8.23, 7.11, and 8.52 ppm, respectively, representing an upfield shift compared to the unsubstituted parent compound.[2]
The diagram below illustrates how substituents modulate the electron density and, consequently, the chemical shifts of the bipyridine protons.
Caption: Influence of EWGs and EDGs on proton chemical shifts in bipyridines.
The Influence of Substituents on ¹³C NMR Spectra
The principles of shielding and deshielding apply equally to ¹³C NMR, often with greater magnitude and predictability. The chemical shift range for ¹³C is much larger than for ¹H (typically 0-220 ppm), leading to less signal overlap.[3]
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Substituent Effects : The impact of substituents on ¹³C chemical shifts can often be predicted using additive models, where the effect of a substituent at a particular position is relatively constant across different molecules.[4] EWGs cause a downfield shift (deshielding) of the carbon signals, particularly the ipso (the carbon directly attached to the substituent) and para carbons. EDGs cause an upfield shift (shielding).
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Quaternary Carbons : ¹³C NMR is essential for identifying quaternary carbons (like C2/C2' and any carbon bearing a substituent), which have no attached protons and are therefore invisible in ¹H NMR.
Table 2: Representative ¹H and ¹³C Chemical Shifts for 4,4'-Disubstituted-2,2'-bipyridines
| Substituent (at 4,4') | H3/H3' (ppm) | H5/H5' (ppm) | H6/H6' (ppm) | C4/C4' (ppm) |
| -H | ~8.40 | ~7.35 | ~8.70 | ~137.0 |
| -CH₃ | ~8.23 | ~7.11 | ~8.52 | ~148.0 |
| -OCH₃ | ~7.90 | ~6.80 | ~8.45 | ~165.0 |
| -Cl | ~8.45 | ~7.40 | ~8.60 | ~140.0 |
| Note: These are illustrative values. Actual shifts depend on the specific molecule and solvent. |
A Validated Workflow for Structural Elucidation using 2D NMR
For asymmetrically substituted or complex bipyridines, 1D NMR spectra can be ambiguous. A systematic approach using 2D NMR is required for definitive assignment.
Experimental Protocol: Acquiring a Full NMR Dataset
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Sample Preparation: Dissolve 5-10 mg of the purified bipyridine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN). Ensure the solvent is free of acidic impurities, which can protonate the pyridine nitrogens and alter chemical shifts.[5]
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1D ¹H Spectrum: Acquire a standard high-resolution ¹H spectrum. This provides the initial overview of proton signals and their multiplicities.
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1D ¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. Most ¹³C spectra are acquired to show all signals as singlets, simplifying the spectrum but removing coupling information.[3]
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DEPT-135 (Optional but Recommended): This experiment differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
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2D ¹H-¹H COSY: Acquire a Correlation Spectroscopy experiment. This spectrum reveals which protons are spin-coupled to each other, typically over 2-3 bonds. It is invaluable for tracing the connectivity within each pyridine ring (e.g., H5 is coupled to H6 and H4).
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2D ¹H-¹³C HSQC (or HMQC): Acquire a Heteronuclear Single Quantum Coherence spectrum. This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H assignments.
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2D ¹H-¹³C HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is arguably the most crucial experiment for complex structures. It shows correlations between protons and carbons over 2-3 bonds. This allows for the assignment of quaternary carbons and the connection of substituent fragments to the bipyridine core. For example, the protons of a methyl group at C4 will show an HMBC correlation to C3, C5, and, most importantly, the quaternary C4.
The following diagram outlines this comprehensive workflow.
Caption: A validated workflow for the complete NMR structural analysis.
Case Study: Asymmetric Substitution
Consider a hypothetical 4-methyl-4'-nitro-2,2'-bipyridine. Due to the lack of symmetry, all eight aromatic protons and all 12 carbons are unique.
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¹H Spectrum Prediction: We would expect two distinct "spin systems." The protons on the methyl-substituted ring would be shifted upfield relative to the parent bipyridine, while the protons on the nitro-substituted ring would be shifted significantly downfield.
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COSY Analysis: The COSY spectrum would clearly show two independent sets of correlations, one for H3-H4-H5-H6 and another for H3'-H4'-H5'-H6'.
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HMBC is Key: The HMBC spectrum would be critical. The methyl protons (a singlet around 2.4 ppm) would show correlations to C3, C5, and the quaternary C4, definitively placing it on one ring. The protons on the other ring (e.g., H3' and H5') would show correlations to the quaternary C4', which would be significantly deshielded by the nitro group. This confirms the full connectivity.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of substituted bipyridines. A thorough understanding of substituent-induced chemical shifts, coupled with a systematic application of 2D NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous determination of even highly complex structures. This guide provides the foundational knowledge and a practical workflow for researchers to confidently analyze and interpret their NMR data, accelerating research and development in fields that rely on these versatile molecules.
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He, Y., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(10), 837-844. Available at: [Link]
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